

Material Safety Data Sheet (MSDS) for 1-Bromo-2-chlorobenzene

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Compound of Interest

Compound Name: 1-Bromo-2-chlorobenzene

Cat. No.: B7723601

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An In-depth Technical Guide to 1-Bromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-chlorobenzene** (CAS No. 694-80-4), a halogenated aromatic compound utilized as a key intermediate in organic synthesis. This document details its physicochemical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis and common reactions, targeting its application in research and development, particularly in the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

1-Bromo-2-chlorobenzene is a colorless to pale yellow liquid with a characteristic aromatic odor.^[1] Its structural and physical properties are summarized in the tables below, providing a ready reference for experimental planning and execution.

Table 1: General and Physical Properties

| Property | Value | Source(s) |
|---------------------------------------|---|--------------|
| Molecular Formula | C ₆ H ₄ BrCl | [2][3][4][5] |
| Molecular Weight | 191.45 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][3][6] |
| Odor | Aromatic | [1][7] |
| Density | 1.638 - 1.649 g/mL at 20-25 °C | [3][4][7][8] |
| Melting Point | -13 °C to -12.3 °C | [8][9][10] |
| Boiling Point | 203-205 °C | [3][4][9] |
| Flash Point | 70 °C (158 °F) - 91 °C (195.8 °F) (closed cup) | [7][11][12] |
| Refractive Index (n _{20/D}) | 1.575 - 1.582 | [4][8][10] |
| Water Solubility | Insoluble (0.045 g/L at 25 °C) | [1][8][10] |
| Solubility in Organic Solvents | Soluble in ether, dichloromethane, and chloroform | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |
|------------|---|---|
| CAS Number | 694-80-4 | [2] [3] [4] [5] |
| IUPAC Name | 1-bromo-2-chlorobenzene | [2] |
| Synonyms | 2-Bromochlorobenzene, o- Bromochlorobenzene, Benzene, 1-bromo-2-chloro- | [2] [13] |
| InChI | InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | [2] |
| InChIKey | QBELEDRHMPMKHP- UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C(=C1)Cl)Br | [2] |

Hazard Identification and Safety Information

1-Bromo-2-chlorobenzene is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Hazard Classification:

- Skin irritation (Category 2)[\[1\]](#)[\[10\]](#)[\[14\]](#)
- Serious eye irritation (Category 2)[\[1\]](#)[\[10\]](#)[\[14\]](#)
- Specific target organ toxicity – single exposure (Category 3), Respiratory system[\[1\]](#)[\[10\]](#)[\[14\]](#)
- Harmful if swallowed (Acute toxicity, oral, Category 4)[\[12\]](#)[\[15\]](#)
- Harmful if inhaled (Acute toxicity, inhalation, Category 4)[\[12\]](#)[\[15\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)[\[10\]](#)[\[14\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[10\]](#)[\[14\]](#)

- H335: May cause respiratory irritation.[1][10][14]
- H302: Harmful if swallowed.[12][15]
- H332: Harmful if inhaled.[12][15]
- H227: Combustible liquid.[3][13][16]

Table 3: Personal Protective Equipment (PPE) and Handling

| Aspect | Recommendation | Source(s) |
|--------------------------|---|-----------------|
| Engineering Controls | Work in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [12][17][18] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [1][17][18][19] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). | [1][17][18][19] |
| Skin and Body Protection | Wear a lab coat and appropriate protective clothing. | [1][17][18][19] |
| Respiratory Protection | If exposure limits are exceeded, use a NIOSH/MSHA approved respirator. | [1][19] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames. | [1][17][18] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and incompatible materials. | [1][19][20] |

Experimental Protocols

1-Bromo-2-chlorobenzene is a versatile reagent in organic synthesis, commonly used in cross-coupling and organometallic reactions.

Synthesis of 1-Bromo-2-chlorobenzene via Sandmeyer Reaction

This protocol describes the synthesis of **1-Bromo-2-chlorobenzene** from o-chloroaniline. The process involves the diazotization of the amine followed by a copper(I) bromide-catalyzed substitution.[\[8\]](#)[\[21\]](#)[\[22\]](#)

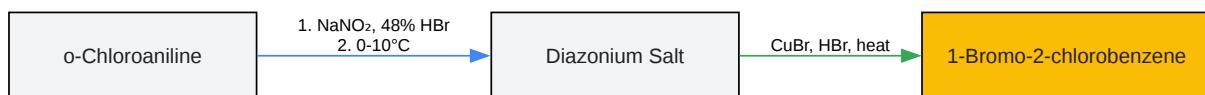
Materials and Reagents:

- o-Chloroaniline
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Concentrated Sulfuric Acid
- 5% Sodium Hydroxide solution
- Calcium chloride
- Ice

Procedure:

- **Diazotization:** A mixture of o-chloroaniline (1 mole) and 48% hydrobromic acid (2.5 moles) is cooled to 0°C in an ice bath.[\[21\]](#)[\[22\]](#) A solution of sodium nitrite (1 mole) in water is added rapidly while maintaining the temperature below 10°C to form the diazonium salt.[\[8\]](#)[\[21\]](#)[\[22\]](#) The reaction mixture should be kept acidic.
- **Sandmeyer Reaction:** A mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid is heated to boiling.[\[22\]](#) The cold diazonium salt solution is then added slowly to the boiling CuBr solution.[\[8\]](#)[\[21\]](#)[\[22\]](#)
- **Work-up and Purification:** The product is distilled from the reaction mixture using steam.[\[21\]](#)[\[22\]](#) The organic layer is separated and washed sequentially with concentrated sulfuric acid,

water, 5% sodium hydroxide solution, and finally water again.[21][22] The product is then dried over calcium chloride and purified by distillation, collecting the fraction boiling at 199–201°C.[21][22]



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Caption: Synthesis of **1-Bromo-2-chlorobenzene** via Sandmeyer reaction.

Suzuki-Miyaura Coupling Reaction

1-Bromo-2-chlorobenzene can be used as an aryl halide partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern organic synthesis.

General Protocol: A general procedure for a Suzuki-Miyaura coupling reaction is as follows. Note that specific conditions (catalyst, ligand, base, solvent, temperature) may need to be optimized for different substrates.

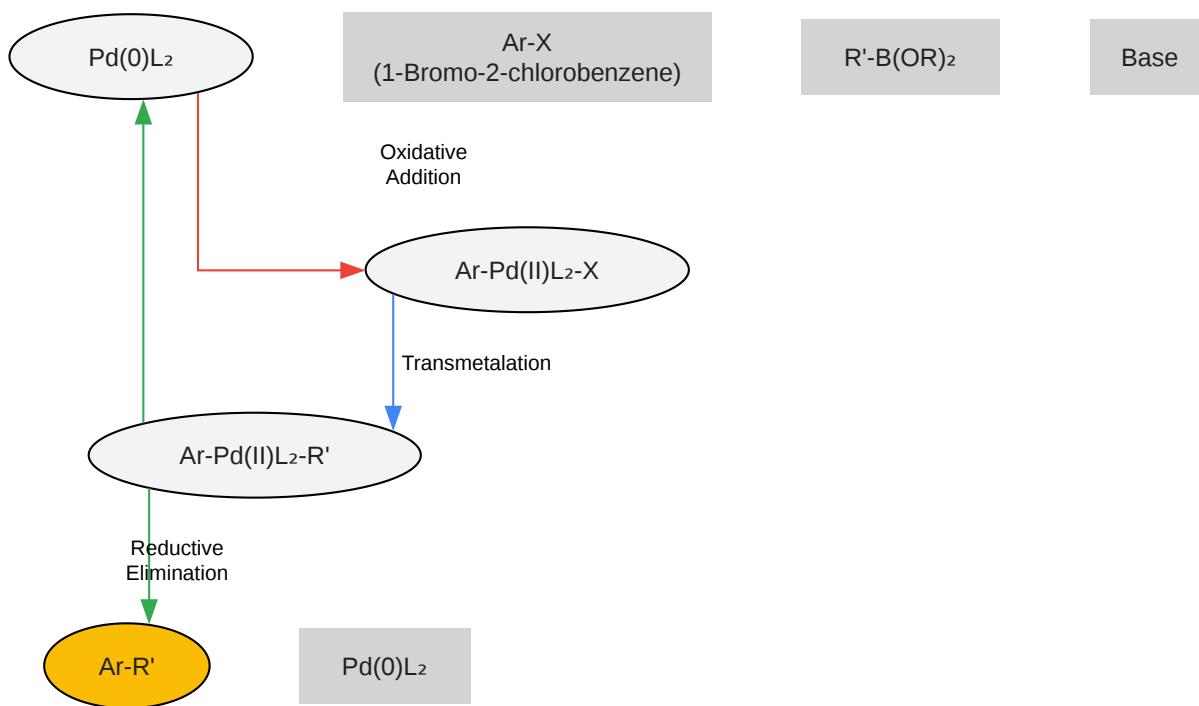
Materials and Reagents:

- **1-Bromo-2-chlorobenzene** (or another aryl halide)
- An organoboron species (e.g., a boronic acid or ester)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- A base (e.g., K_2CO_3 , K_3PO_4)
- An appropriate solvent system (e.g., 1,4-dioxane/water, toluene)

Procedure:

- **Reaction Setup:** A reaction vessel is charged with the aryl halide, the organoboron reagent, the palladium catalyst, and the base under an inert atmosphere (e.g., Argon or Nitrogen).[23]

- Solvent Addition: Degassed solvent(s) are added to the reaction vessel.
- Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) and stirred for a specified time until the reaction is complete, as monitored by techniques like TLC or GC-MS.[23]
- Work-up and Purification: Upon completion, the reaction is cooled, and an aqueous work-up is performed. The product is extracted with an organic solvent, dried, and the solvent is removed. The crude product is then purified, typically by column chromatography.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation and Reaction

1-Bromo-2-chlorobenzene can be used to form a Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds. Due to the presence of two different halogens, selective

formation of the Grignard reagent at the more reactive C-Br bond is possible.

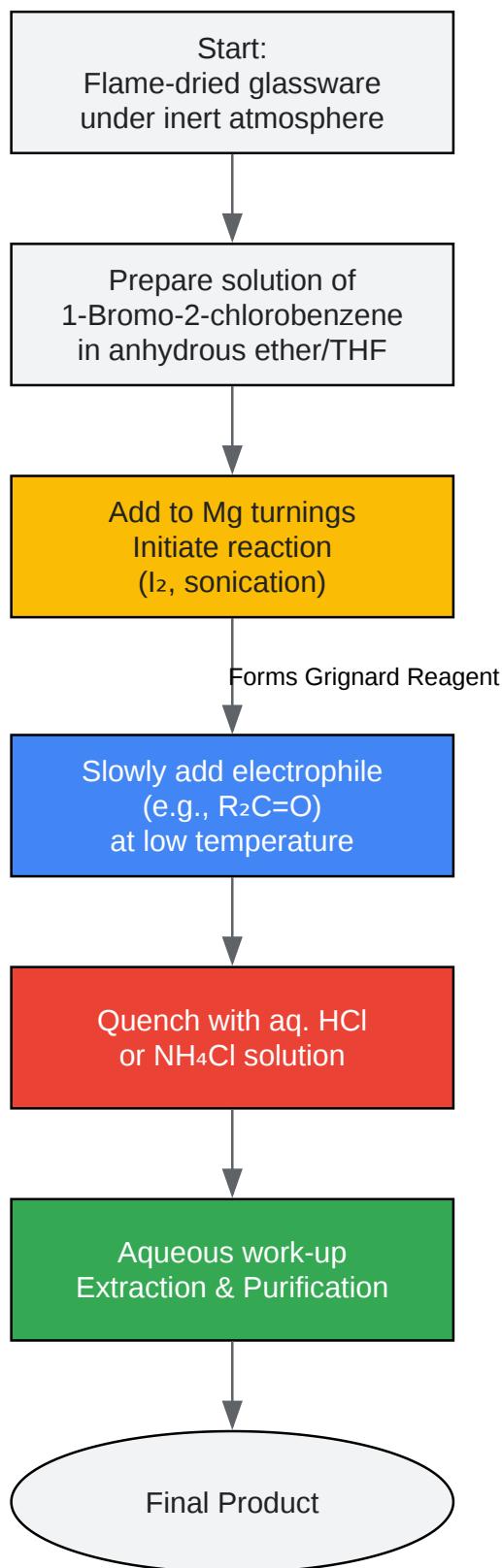
General Protocol:

Materials and Reagents:

- **1-Bromo-2-chlorobenzene**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- An electrophile (e.g., an aldehyde, ketone, or ester)
- Aqueous HCl or NH₄Cl for quenching

Procedure:

- Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A solution of **1-Bromo-2-chlorobenzene** in anhydrous ether or THF is added. The reaction is often initiated with a small crystal of iodine or by sonication.[11][15] The reaction is exothermic and should proceed to form the phenylmagnesium halide.
- Reaction with Electrophile: The electrophile, dissolved in the anhydrous solvent, is added slowly to the Grignard reagent at a controlled temperature (often cooled in an ice bath).
- Quenching and Work-up: The reaction is quenched by the slow addition of aqueous acid (e.g., HCl) or a saturated solution of ammonium chloride.[13] The product is then extracted into an organic solvent, washed, dried, and purified.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for a Grignard reaction.

Toxicological and Ecological Information

Detailed toxicological data for **1-Bromo-2-chlorobenzene**, such as LD50 and LC50 values, are not readily available in the reviewed literature.[10] However, based on its GHS classification, it is considered harmful if ingested or inhaled and causes skin and eye irritation.[1][10][12][14][15]

There is limited information on the ecological effects of this compound. As with many halogenated aromatic compounds, it should be handled in a manner that prevents its release into the environment.[1] It should not be allowed to enter drains or watercourses.[1][22]

Spectroscopic Data

For researchers, access to spectroscopic data is crucial for reaction monitoring and product characterization. The following are typical resources for the spectral data of **1-Bromo-2-chlorobenzene**:

- ^1H NMR and ^{13}C NMR: Spectra can be found in databases such as SpectraBase.[4][12]
- Mass Spectrometry (MS): Electron ionization mass spectra are available in the NIST WebBook and other databases.[5][16][24]
- Infrared (IR) Spectroscopy: IR spectra can also be accessed through the NIST WebBook.[5][24]

This guide is intended to provide a detailed overview for professionals working with **1-Bromo-2-chlorobenzene**. It is imperative to consult the most current Safety Data Sheet from your supplier before use and to conduct a thorough risk assessment for any experimental procedure.

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